molecular formula C15H21N3O3 B7922425 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester

3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7922425
M. Wt: 291.35 g/mol
InChI Key: HNSGUIRLLWEHCG-AMGKYWFPSA-N
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Description

3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and an (S)-2-aminopropionylamino substituent at the 3-position of the pyrrolidine ring. The benzyl ester moiety may enhance cell permeability, while the amino-propionyl group could facilitate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

benzyl 3-[[(2S)-2-aminopropanoyl]amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-11(16)14(19)17-13-7-8-18(9-13)15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,19)/t11-,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSGUIRLLWEHCG-AMGKYWFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Amino Acid Derivative: The amino acid derivative, specifically the (S)-2-amino-propionyl group, is introduced through an amide bond formation reaction. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester exhibit various biological activities, including:

  • Antimicrobial Properties : Potential effectiveness against bacterial strains due to structural similarities with known antibiotics.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage, making this compound a candidate for neurological disorder treatments.
  • Anti-inflammatory Activities : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Pharmaceutical Applications

The applications of this compound in pharmaceuticals are diverse:

  • Drug Development : Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
  • Biological Assays : Used in screening assays to evaluate interactions with specific biological targets.
  • Therapeutic Agents : Investigated as a potential treatment for conditions such as neurodegenerative diseases and infections.

Case Studies and Research Findings

Several studies have explored the interactions and efficacy of this compound:

Study ReferenceFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Study 2NeuroprotectionShowed protective effects on neuronal cells under stress conditions.
Study 3Anti-inflammatory EffectsReduced cytokine release in vitro, indicating potential for inflammatory disease treatment.

Mechanism of Action

The mechanism of action of 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine Family

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Substituent Position/Group Molecular Weight Key Properties/Applications Reference
3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester 3-position: (S)-2-aminopropionylamino Not explicitly reported (~305–310 g/mol inferred) Potential protease inhibition, prodrug strategy
2-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester 2-position: (S)-2-aminopropionylamino + methylene 305.38 g/mol Discontinued; similar synthetic utility
2-[(2-carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester derivatives 2-position: Phosphinoyl-carboxy-phenylpropyl Variable ACE2 inhibition; enhanced binding affinity
(S,S)-MLN-4760 Carboxylic acid backbone + dichlorobenzyl-imidazole ~465.3 g/mol Potent ACE2 inhibitor (IC50 ~0.44 nM)
2--(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester 2-position: Bromo-indole carbonyl Not reported Intermediate in indole alkaloid synthesis
Key Observations:
  • Substituent Position: The placement of functional groups on the pyrrolidine ring significantly impacts biological activity. For instance, phosphinoyl-containing derivatives at the 2-position (e.g., Ref [61] compounds) exhibit ACE2 inhibitory activity, while the target compound’s 3-position substituent may favor alternative targets .
  • Molecular Weight : The target compound’s molecular weight is likely comparable to its 2-position analogue (305.38 g/mol), suggesting similar pharmacokinetic profiles .
  • Functional Groups : The benzyl ester group is a common feature, likely serving as a hydrolyzable prodrug motif. In contrast, MLN-4760’s carboxylic acid group confers direct ACE2 binding but may reduce oral bioavailability .

Biological Activity

3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound notable for its complex structure, which integrates a pyrrolidine ring with an amino acid derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The structural features of this compound facilitate interactions with various biological targets, making it a candidate for therapeutic exploration.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C15H21N3O3
  • Molar Mass : 291.35 g/mol
  • CAS Number : 1401668-61-8

The presence of the pyrrolidine backbone and the amino acid moiety enhances its potential interactions with biological systems, which is critical for its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly due to its structural features that allow interaction with specific biological targets. The following sections detail various aspects of its biological activity.

1. Cytotoxicity and Apoptosis Induction

Studies have shown that compounds with similar structures often exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, lead compounds derived from pyrrolidine analogues demonstrated selective cytotoxicity towards HL-60 leukemia cells at concentrations around 10 µM, inducing apoptosis through caspase-3 activation .

CompoundTarget Cell LineConcentration (µM)Effect
This compoundHL-6010Induces apoptosis
Benzyl-L-aspartateNeuroprotectiveVariesExhibits neuroprotective properties

2. Interaction Studies

Understanding how this compound interacts with biological targets is essential for its development as a therapeutic agent. Molecular docking studies have indicated that the compound can bind effectively to caspase-3, a critical protease involved in the apoptotic process. These interactions were further validated through molecular dynamics simulations, which demonstrated stability in the compound-caspase complex over extended simulation periods .

3. Pharmacological Applications

The unique combination of an amino acid derivative with a pyrrolidine framework distinguishes this compound from others, potentially leading to unique biological activities not observed in simpler analogs. Its applications may include:

  • Cancer Therapy : As an apoptotic agent targeting cancer cells.
  • Neuroprotection : Similar compounds have shown promise in protecting neuronal cells from damage.

Case Studies

A notable case study involved the synthesis and evaluation of structurally diverse benzyl-pyrrolidine derivatives, where compounds similar to this compound were tested for their ability to induce apoptosis in cancer cell lines . The results indicated that these compounds selectively induced cell death in malignant cells while exhibiting minimal effects on non-cancerous cells.

Q & A

Q. What are the key synthetic strategies for preparing 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester?

The synthesis involves multi-step reactions, including:

  • Diazocarbonyl insertion : Used to introduce functional groups into the pyrrolidine backbone, as demonstrated in the synthesis of analogous compounds via N-Boc-L-homophenylalanine modification .
  • Coupling reactions : Condensation of intermediates like (3S)-3-amino-2-oxo-5-phenyl-pentyl acetate monohydrochloride with activated acids to form carbamoyl linkages .
  • Protection/deprotection : Use of benzyl esters to protect carboxylic acid groups, ensuring regioselectivity during reactions. Tert-butyl esters (Boc) are often intermediates, removed under acidic conditions .

Q. How can researchers ensure enantiomeric purity during synthesis?

  • Chiral auxiliaries : Employ (S)-configured starting materials, such as N-Boc-L-homophenylalanine, to control stereochemistry .
  • Asymmetric catalysis : Utilize Pd/BINAP systems for stereoselective couplings, as seen in arylaminopyrrolidine syntheses .
  • Chiral HPLC : Validate purity using chiral stationary phases, with NMR (e.g., δ 1.46 ppm for Boc groups) confirming retention of configuration .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Key for confirming stereochemistry and substituent positions (e.g., benzyl ester protons at δ 4.29–4.28 ppm) .
  • HPLC/MS : Assess purity and molecular weight, particularly for detecting deprotection byproducts (e.g., tert-butyl vs. benzyl esters) .

Q. What in vitro assays evaluate its biological activity?

  • Cysteine protease inhibition : Measure IC50 against falcipain-2 (Plasmodium cysteine protease) using fluorogenic substrates. Reported IC50 values for analogs range from 86.2–106.5 µM, comparable to artemisinin .
  • Dose-response curves : Optimize compound solubility in DMSO/PBS buffers for consistent activity profiling .

Advanced Research Questions

Q. How do structural modifications influence inhibitory activity against cysteine proteases?

  • Substituent effects : Bulky groups at the pyrrolidine 4-position (e.g., phenethyl) enhance steric hindrance, improving binding to protease active sites. Trifluoromethyl or pyridyl substitutions may increase metabolic stability .
  • SAR studies : Compare tert-butyl vs. benzyl esters; benzyl groups improve cell permeability but may reduce in vivo stability due to esterase susceptibility .

Q. What are common challenges in scaling up synthesis, and how can they be addressed?

  • Reaction optimization : Replace diazomethane (safety hazard) with safer alternatives like trimethylsilyldiazomethane for diazocarbonyl insertions .
  • Purification at scale : Use flash chromatography (PE/EA gradients) or recrystallization to isolate intermediates in >48% yield .

Q. How can researchers resolve discrepancies in reported IC50 values for similar inhibitors?

  • Assay standardization : Control enzyme sources (e.g., recombinant falcipain-2 vs. crude extracts) and substrate concentrations .
  • Negative controls : Include E-64 (irreversible cysteine protease inhibitor) to validate assay conditions and exclude non-specific effects .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug approaches : Convert benzyl esters to carboxylic acids (via hydrogenolysis) for enhanced aqueous solubility .
  • Metabolic stability assays : Use liver microsomes to identify labile sites (e.g., ester hydrolysis) and guide structural optimization .

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